p-SCN-Bn-HOPO

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

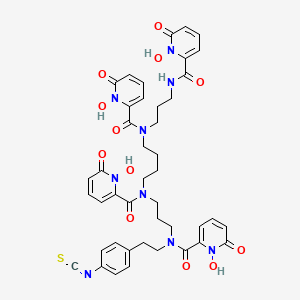

p-SCN-Bn-HOPO is a bifunctional chelator designed for coordinating zirconium-89 (⁸⁹Zr), a radionuclide critical for immunoPET imaging of antibodies. Derived from the octadentate ligand 3,4,3-(LI-1,2-HOPO), it features four 1,2-hydroxypyridinone (HOPO) groups for high-affinity metal binding and an isothiocyanate (-SCN) linker for covalent conjugation to biomolecules like antibodies . Its structure ensures full coordination of Zr⁴⁺, forming a stable 8-oxygen donor complex, as confirmed by X-ray crystallography .

Preparation Methods

The synthesis of p-SCN-Bn-HOPO involves multiple steps. Initially, the compound was synthesized in nine steps with multiple high-performance liquid chromatography (HPLC) purifications, resulting in an overall yield of about 1.4% . an improved synthesis method has been developed, which involves four steps and achieves a 14.3% overall yield . The synthetic route allows for variation in linker length and chemistries, which can be helpful in modifying in vivo clearance behaviors of future agents .

Chemical Reactions Analysis

Chelation of 89Zr

p-SCN-Bn-HOPO is utilized as a chelator for the radioisotope Zirconium-89 (89Zr) in PET imaging .

-

89Zr has a half-life that is suited for antibody-based PET imaging .

-

When 89Zr is used with the chelator DFO (deferoxamine), radioactivity accumulates in the bone, which indicates that the 89Zr4+ cation is being released in vivo . A more robust chelator like this compound can reduce the in vivo release and the dose to non-target tissues .

-

The ligand 3,4,3-(LI-1,2-HOPO) demonstrates efficient binding of 89Zr4+ and high stability . this compound, a bifunctional derivative, was created for conjugation to antibodies .

-

The crystal structure of Zr-HOPO shows that the Zr is fully coordinated by the octadentate HOPO ligand, which forms a stable complex .

Conjugation to Antibodies

This compound is designed to be conjugated to antibodies for targeted PET imaging .

-

This compound and p-SCN-Bn-DFO can be conjugated to antibodies through the formation of a thiourea bond with the amine side chain of a lysine residue .

-

In one study, both ligands were conjugated to trastuzumab at a 5:1 ligand:antibody ratio .

-

The average number of chelates per antibody was 2.0 ± 0.5 for p-SCN-Bn-DFO and 2.8 ± 0.2 for this compound, as determined through an isotopic dilution assay .

In Vivo Studies

In vivo studies have demonstrated the effectiveness of 89Zr-HOPO-trastuzumab for imaging BT474 breast cancer .

Stability of 89Zr Complexes

The stability of 89Zr complexes with this compound and p-SCN-Bn-DFO has been evaluated .

-

When incubated in serum, the 89Zr-DFO complex was 96.4 ± 0.1% intact, while the 89Zr-HOPO complex was 94.1 ± 0.4% intact after 7 days .

-

When the ligands were conjugated to trastuzumab and then labeled, both complexes showed slight decreases in stability. The 89Zr-DFO-trastuzumab complex showed 94.7 ± 0.7% stability, and the 89Zr-HOPO-trastuzumab complex showed 89.2 ± 0.9% stability after 7 days .

-

The reduced stability of the 89Zr-HOPO-trastuzumab complex compared to the 89Zr-ligand complex may be due to the influence of the antibody side chains altering the chelation environment of the metal .

Scientific Research Applications

Synthesis Improvements

Recent advancements have led to an improved synthesis route for p-SCN-Bn-HOPO, reducing the number of steps from nine to four and increasing the overall yield from approximately 1.4% to 14.3% . This enhanced synthesis not only facilitates larger-scale production but also allows for modifications in linker length and chemistry, which can optimize in vivo clearance behaviors.

3.1. Efficacy in PET Imaging

This compound has been demonstrated to be a superior chelator for ^89Zr compared to traditional chelators like p-SCN-Bn-DFO (desferrioxamine B). Studies show that ^89Zr-HOPO-trastuzumab conjugates exhibit significantly lower bone uptake (2.4% ID/g) compared to ^89Zr-DFO-trastuzumab (17.0% ID/g) while maintaining high tumor uptake . This reduction in bone activity minimizes radiation exposure to non-target tissues, enhancing the safety profile of immunoPET imaging.

3.2. Biodistribution Studies

Biodistribution studies in animal models have confirmed that ^89Zr-HOPO conjugates provide favorable tumor-to-organ contrast ratios, which are crucial for accurate imaging of tumors and metastases . The following table summarizes key findings from biodistribution studies:

| Study | Compound | Bone Uptake (%ID/g) | Tumor Uptake (%ID/g) | Tumor:Bone Ratio |

|---|---|---|---|---|

| ^89Zr-HOPO-trastuzumab | 2.4 | High | >3 | |

| ^89Zr-DFO-trastuzumab | 17.0 | Higher | <2 |

4.1. Breast Cancer Imaging

In a study involving BT474 breast cancer models, ^89Zr-HOPO-trastuzumab was used for imaging, demonstrating low background noise and high tumor visibility . The results indicated that the use of this compound significantly improved the imaging quality compared to conventional methods.

4.2. Stability Assessments

Stability assessments have shown that the ^89Zr-p-SCN-Bn-HOPO complex remains over 90% stable in human serum over a period of seven days . This stability is critical for ensuring accurate imaging results and reducing the risk of free zirconium release into circulation.

Mechanism of Action

The mechanism of action of p-SCN-Bn-HOPO involves its ability to form stable complexes with metal ions, particularly zirconium-89 . The compound’s four 1,2-hydroxypyridinone groups on the spermine backbone coordinate with the zirconium-89 ion, forming a stable complex . This complex is then used to radiolabel antibodies, which can be tracked using PET imaging . The stability of the complex ensures low background and good tumor-to-organ contrast in imaging studies .

Comparison with Similar Compounds

Chelator Stability and Bone Uptake

Key Findings :

- Superior Stability : this compound’s octadentate structure provides stronger Zr⁴⁺ coordination than DFO’s hexadentate design, minimizing free ⁸⁹Zr release into bone .

- Clinical Limitations : Despite superior performance, this compound’s synthesis complexity (vs. DFO’s simplicity) has delayed clinical adoption .

Advancements :

- Optimized solvent systems (e.g., K₂CO₃ in methanol) and protective group strategies (e.g., BOC) reduced side products like 3,4,3-(LI-1,2-HOPO) from 20% to <5% .

- Recyclable intermediates (e.g., unreacted spermine) improved cost-effectiveness .

Tumor Imaging Performance

Biological Activity

p-SCN-Bn-HOPO (para-benzyl isothiocyanate 3,4,3-(LI-1,2-HOPO)) is a bifunctional chelator developed for radiolabeling applications, particularly with the radioisotope zirconium-89 (Zr-89). This compound has gained attention in the field of nuclear medicine for its potential in positron emission tomography (PET) imaging, especially in oncological applications.

Chemical Structure and Properties

This compound consists of a spermine backbone with four hydroxypyridinone (HOPO) groups and an isothiocyanate linker. The structure allows for efficient coordination with Zr(IV), forming stable complexes that are crucial for imaging applications. The stability of these complexes is significantly higher than that of other commonly used chelators, such as DFO (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).

Biological Activity

The biological activity of this compound has been extensively studied, particularly in the context of its use in radiolabeled antibodies for PET imaging.

Stability and Biodistribution

- Stability : Studies have shown that this compound forms highly stable complexes with Zr(IV). In human serum at 37°C, the stability of the Zr-HOPO complex was approximately 89.2% after 7 days, while the DFO complex showed 94.7% stability under similar conditions . This stability is critical for maintaining the integrity of radiolabeled compounds during in vivo applications.

- Biodistribution : In vivo studies using BT474 breast cancer models demonstrated that the this compound conjugated to trastuzumab achieved significantly lower bone uptake compared to DFO conjugates. Specifically, bone uptake for Zr-HOPO-trastuzumab was only 2.4%ID/g versus 17.0%ID/g for Zr-DFO-trastuzumab at 336 hours post-injection . This reduced bone accumulation is advantageous as it minimizes radiation exposure to non-target tissues and enhances tumor-to-background contrast.

Case Studies

- PET Imaging in Breast Cancer : A study involving nude mice bearing BT474 tumors showed that both Zr-HOPO-trastuzumab and Zr-DFO-trastuzumab exhibited good tumor uptake. However, Zr-HOPO demonstrated a superior tumor-to-bone ratio, which is beneficial for detecting bone metastasis .

- Comparative Stability Analysis : The stability constants for the Zr-HOPO complex were reported to be log β = 43, indicating one of the highest stabilities recorded for Zr complexes . This high stability contributes to its effectiveness as a chelator in clinical applications.

Synthesis Improvements

Recent advancements have led to an improved synthesis method for this compound that reduces the number of steps from nine to four and increases overall yield from approximately 1.4% to 14.3% . This enhanced synthetic route not only makes this compound more accessible for research and clinical use but also allows modifications in linker length and chemistry to tailor pharmacokinetics further.

Summary Table of Key Findings

| Property | This compound | p-SCN-Bn-DFO |

|---|---|---|

| Stability in Serum (7d) | 89.2% | 94.7% |

| Bone Uptake (%ID/g) | 2.4 | 17.0 |

| Tumor Uptake | Higher tumor-to-bone ratio | Lower tumor-to-bone ratio |

| Synthesis Steps | 4 | 9 |

| Overall Yield | 14.3% | ~1.4% |

Q & A

Basic Research Questions

Q. What is the primary role of p-SCN-Bn-HOPO in radiopharmaceutical research?

this compound is a bifunctional chelator designed for stable coordination of zirconium-89 (⁸⁹Zr), a radioisotope used in immunoPET imaging. Its octadentate 1,2-hydroxypyridinone (HOPO) groups form highly stable complexes with ⁸⁹Zr⁴⁺, reducing bone uptake by >7-fold compared to traditional chelators like desferrioxamine (DFO). This stability improves tumor-to-organ contrast and minimizes off-target radiation exposure in preclinical models .

Q. What are the key challenges in synthesizing this compound?

The original 9-step synthesis had a low overall yield (1.4%) due to multiple HPLC purifications, side reactions (e.g., 4-nitrostyrene formation), and inefficient protection/deprotection steps. For example, incomplete amine protection with (BOC)₂O led to residual free amines, complicating downstream reactions .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Preparative HPLC is essential for isolating the final product, while NMR and mass spectrometry verify structural integrity at intermediate stages. For instance, BCl₃-mediated deprotection of tert-butyl groups in compound 2 was validated via ¹H NMR .

Advanced Research Questions

Q. How have recent synthesis methods optimized the yield of this compound?

A streamlined 4-step route increased the yield to 14.3% by eliminating redundant protections and optimizing reaction conditions. Key improvements include:

- Using BCl₃ in toluene for efficient tert-butyl deprotection (95% yield) .

- Replacing 4-nitrophenethyl bromide with 4-nitrophenethyl tosylate in CH₃CN/K₂CO₃ to minimize styrene byproducts (46% yield) .

- Avoiding intermediate HPLC purifications except for the final product .

Q. How does this compound's stability with ⁸⁹Zr compare to traditional chelators like DFO?

In vivo studies show ⁸⁹Zr-HOPO-trastuzumab exhibits 2.4% ID/g bone uptake at 336 h vs. 17.0% ID/g for ⁸⁹Zr-DFO-trastuzumab, confirming superior in vivo stability. Serum challenge experiments further demonstrate >90% stability over 7 days, attributed to the HOPO ligand’s octadentate coordination .

Q. What strategies mitigate solvent-induced side reactions during this compound synthesis?

- Solvent selection : CH₃CN minimizes nucleophilic side reactions compared to methanol during 4-nitrophenethyl tosylate coupling .

- Temperature control : Slow addition of ethyl trifluoroacetate at -78°C prevents exothermic side reactions during amine protection .

Q. How can linker modifications alter this compound's pharmacokinetics?

The synthetic route allows variation in linker length and hydrophilicity. For example, replacing the benzylisothiocyanate group with polyethylene glycol (PEG) spacers may enhance blood circulation time, though this requires validation via biodistribution studies .

Q. How should researchers address contradictions in reported synthesis yields?

Discrepancies arise from solvent purity, reagent ratios, and intermediate stability. For example:

- Compound 5 synthesis : Excess K₂CO₃ in refluxing CH₃CN improves yield (46%) by suppressing 4-nitrostyrene formation .

- Deprotection efficiency : BCl₃ in toluene outperforms HCl/dioxane, achieving quantitative yields for compound 2 .

Q. What are the implications of residual free amines in this compound synthesis?

Unprotected amines lead to undesired crosslinking or metal coordination. Strategies include:

- Using 5× excess (BOC)₂O during amine protection .

- Purifying intermediates via silica gel chromatography to remove unreacted spermine .

Q. Methodological Considerations

Q. How can researchers validate the radiochemical purity of ⁸⁹Zr-labeled this compound conjugates?

- Radio-TLC/HPLC : Monitor free ⁸⁹Zr⁴⁺ using EDTA-containing mobile phases.

- Serum challenge assays : Incubate labeled conjugates in human serum (37°C, 7 days) and analyze stability via size-exclusion chromatography .

Q. What experimental controls are critical for comparing this compound with other chelators?

- In vitro : Include DFO and NOTA conjugates in serum stability assays.

- In vivo : Use isotype-matched antibodies and coinject cold Zr⁴⁺ to assess specificity .

Q. Data Interpretation and Optimization

Q. How should researchers analyze conflicting bone uptake data across studies?

Variations may stem from antibody-linker stability or residual free ⁸⁹Zr⁴⁺. Recommendations:

- Quantify bone uptake via γ-counting of excised femurs.

- Correlate with ICP-MS measurements of zirconium content .

Q. What steps optimize conjugation efficiency of this compound to antibodies?

Properties

Molecular Formula |

C43H45N9O12S |

|---|---|

Molecular Weight |

911.9 g/mol |

IUPAC Name |

1-hydroxy-N-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[4-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[2-(4-isothiocyanatophenyl)ethyl]amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide |

InChI |

InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57) |

InChI Key |

WHWUNEASNJESIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCN(CCC2=CC=C(C=C2)N=C=S)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)C(=O)C5=CC=CC(=O)N5O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.